

Introduction: The Strategic Value of Polysubstituted Pyridines in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-chloropyridine-4-boronic acid

Cat. No.: B1519881

[Get Quote](#)

In the landscape of drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, present in numerous FDA-approved drugs and advanced materials. The ability to precisely functionalize this ring at multiple positions is a key objective for synthetic chemists. **3-Bromo-2-chloropyridine-4-boronic acid** (CAS: 1072944-16-1) emerges as a highly valuable and versatile building block designed for this purpose. Its trifunctional nature—a boronic acid for carbon-carbon bond formation and two distinct halogen atoms for sequential or selective reactions—offers a powerful tool for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, reactivity, and proven applications, tailored for researchers and drug development professionals.

Core Physicochemical Properties

A precise understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key identifiers and characteristics of **3-bromo-2-chloropyridine-4-boronic acid** are summarized below. It is important to note that while basic identifiers are well-documented, specific experimental data such as melting point are not consistently reported across commercial suppliers or in primary literature, which is common for specialized reagents.

Property	Value	Source(s)
CAS Number	1072944-16-1	[1]
Molecular Formula	C ₅ H ₄ BBrCINO ₂	[1]
Molecular Weight	236.30 g/mol	[1]
IUPAC Name	(3-bromo-2-chloropyridin-4-yl)boronic acid	[1]
Synonyms	2-Chloro-3-bromo-4-pyridineboronic acid	[1]
Appearance	Off-white to light yellow solid (Typical)	[2]
Purity	Typically ≥95%	[1]

Synthesis and Spectroscopic Characterization

The synthesis of polysubstituted pyridinylboronic acids often requires a multi-step approach. While a specific, peer-reviewed synthesis for **3-bromo-2-chloropyridine-4-boronic acid** is not readily available, a scientifically sound approach can be devised from known transformations in pyridine chemistry, such as a halogen-metal exchange followed by borylation.

Representative Synthetic Protocol (Hypothetical)

This protocol outlines a plausible route from 3-bromo-2-chloro-4-iodopyridine. The choice of the iodo-precursor is strategic, as the carbon-iodine bond is significantly more labile towards lithium-halogen exchange than the C-Br or C-Cl bonds, ensuring high regioselectivity.

Step-by-Step Methodology:

- Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-chloro-4-iodopyridine (1.0 equiv.) and anhydrous tetrahydrofuran (THF, ~0.2 M).
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions, such as the decomposition of the organolithium

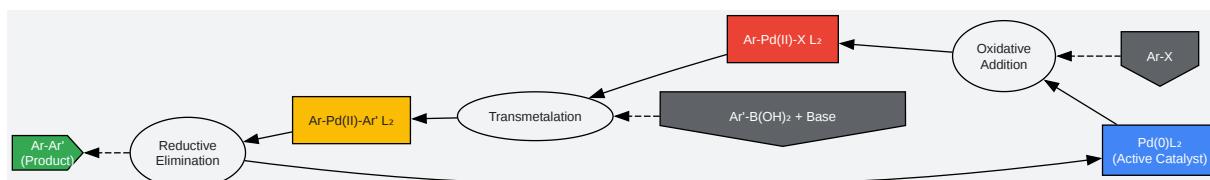
intermediate.

- Lithium-Halogen Exchange: Add n-butyllithium (n-BuLi, 1.05 equiv.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution for 1 hour at -78 °C.
- Borylation: To the newly formed pyridinyllithium species, add triisopropyl borate (B(OiPr)₃, 1.2 equiv.) dropwise. The borate ester acts as the boron source.
- Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
- Hydrolysis: Cool the mixture to 0 °C and carefully quench by adding 1 M hydrochloric acid (HCl) until the pH is ~1-2. This acidic workup hydrolyzes the boronate ester to the desired boronic acid.
- Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can then be purified by recrystallization or silica gel chromatography to yield the final product.

Structural Confirmation: Expected Spectroscopic Signatures

Confirming the identity and purity of the final compound is non-negotiable. The following are the expected spectroscopic data for **3-bromo-2-chloropyridine-4-boronic acid**:

- ¹H NMR (in DMSO-d₆): The spectrum should feature two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. We would expect two doublets, one for the proton at the 5-position and one for the proton at the 6-position, with a typical ortho-coupling constant (J ≈ 5 Hz). A broad singlet, exchangeable with D₂O, would also be present for the two hydroxyl protons of the boronic acid group.
- ¹³C NMR (in DMSO-d₆): The spectrum would display five signals for the pyridine ring carbons. The carbon atom attached to the boron (C4) would likely appear as a broad signal due to quadrupolar relaxation of the boron nucleus.


- Mass Spectrometry (ESI-MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion $[M+H]^+$ due to the presence of both bromine ($^{79}\text{Br}/^{81}\text{Br}$, ~1:1 ratio) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$, ~3:1 ratio), providing definitive confirmation of the elemental composition.

Chemical Reactivity: A Tool for Regioselective Synthesis

The primary synthetic value of **3-bromo-2-chloropyridine-4-boronic acid** lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of two different halogen atoms allows for programmed, regioselective functionalization.

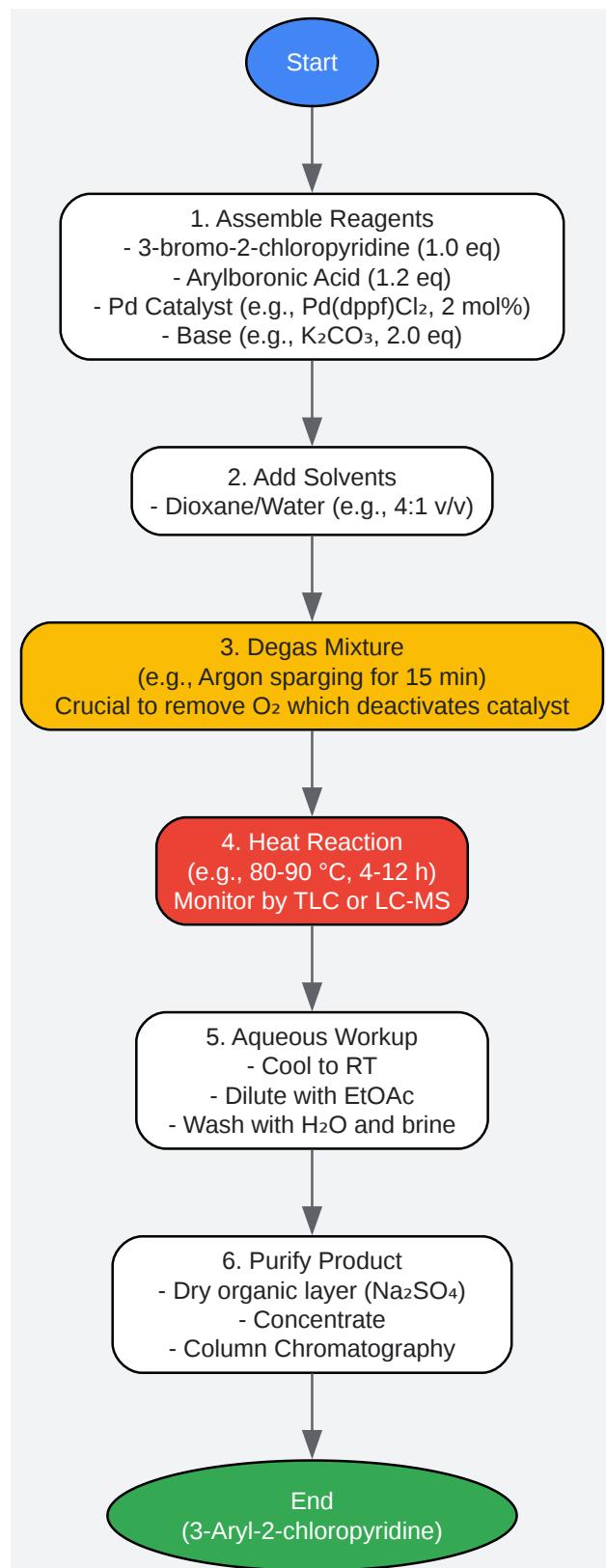
The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern organic synthesis, enabling the formation of $\text{C}(\text{sp}^2)-\text{C}(\text{sp}^2)$ bonds between a boronic acid and an organohalide. The general catalytic cycle is depicted below.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Principle of Regioselectivity: C-Br vs. C-Cl Reactivity


The key to unlocking the full potential of this reagent is understanding the differential reactivity of the carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed cross-couplings, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen

bond.[3] The reactivity trend is governed by bond dissociation energies (BDEs): C-I > C-Br > C-OTf > C-Cl.[3][4]

The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst.[3] This inherent difference allows for highly selective coupling at the C3 position (C-Br) while leaving the C2 position (C-Cl) untouched, provided that appropriate mild conditions are used. The remaining chloro substituent can then be used for a subsequent, different coupling reaction under more forcing conditions, enabling the synthesis of complex, unsymmetrical products.

Field-Proven Protocol: Selective Suzuki-Miyaura Coupling at C3-Br

This protocol provides a robust starting point for coupling an arylboronic acid to the C3 position of 3-bromo-2-chloropyridine, leveraging the boronic acid functionality of a different molecule. This demonstrates the reverse scenario where our title compound acts as the halide partner.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for regioselective Suzuki coupling.

Detailed Step-by-Step Methodology:

- Reagent Charging: In a reaction vessel suitable for heating under an inert atmosphere, combine 3-bromo-2-chloropyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, 1-3 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equiv.).
 - Scientist's Insight: The choice of base is critical. Carbonates are standard, but stronger bases like phosphates can sometimes be used. The dppf ligand on the palladium catalyst is bulky and electron-rich, which facilitates the oxidative addition and stabilizes the catalytic species.
- Solvent Addition: Add a suitable solvent system. A mixture of an organic solvent like 1,4-dioxane, toluene, or DME with water (typically 3:1 to 5:1 v/v) is common. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
- Inerting: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is mandatory to remove oxygen, which can oxidize and deactivate the $\text{Pd}(0)$ catalyst.
- Reaction: Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. The resulting crude product is typically purified by flash column chromatography on silica gel to afford the pure 3-aryl-2-chloropyridine product.

Handling, Storage, and Safety

- Handling: Like many organohalides and boronic acids, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[\[5\]](#)

- Storage: Boronic acids can be susceptible to dehydration (forming boroxines) and protodeboronation. It is recommended to store **3-bromo-2-chloropyridine-4-boronic acid** tightly sealed in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a desiccator or glove box).[2]
- Safety: While specific toxicity data is not available, the precursor 3-bromo-2-chloropyridine is known to cause skin and eye irritation.[5] It should be assumed that the boronic acid derivative carries similar hazards. Avoid inhalation of dust and contact with skin and eyes.

Applications in Drug Discovery and Beyond

The true value of **3-bromo-2-chloropyridine-4-boronic acid** is its role as a powerful intermediate for creating libraries of complex molecules for biological screening.[2] The 2,3,4-trisubstituted pyridine motif is a highly sought-after scaffold in medicinal chemistry.

- Scaffold Elaboration: This reagent allows for the introduction of a functional group at the 4-position via its boronic acid, followed by a selective coupling at the 3-position (via the bromide), and a final functionalization at the 2-position (via the chloride). This stepwise approach provides unparalleled control over the final molecular structure.
- Access to Novel Chemical Space: By enabling the synthesis of previously inaccessible substitution patterns, this building block allows researchers to probe novel regions of chemical space, increasing the probability of discovering new bioactive compounds.[6]
- Fragment-Based Drug Discovery (FBDD): The 2-chloro-3-bromopyridine core can be considered a complex fragment. By coupling it to other fragments via the boronic acid, chemists can rapidly "grow" molecules within the binding pocket of a biological target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]

- 2. Cas 1003043-31-9,2-BROMO-3-CHLOROPYRIDINE-4-BORONIC ACID | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 5. 3-Bromo-2-chloropyridine 98 52200-48-3 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Polysubstituted Pyridines in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1519881#chemical-properties-of-3-bromo-2-chloropyridine-4-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com